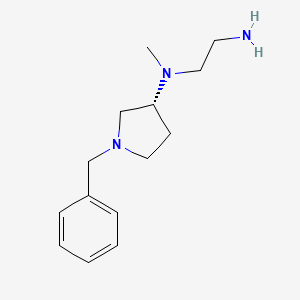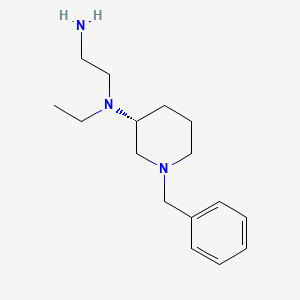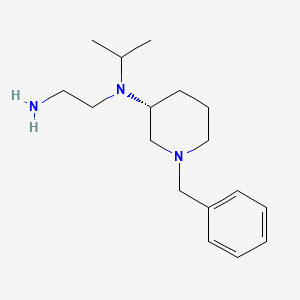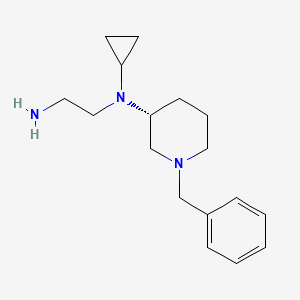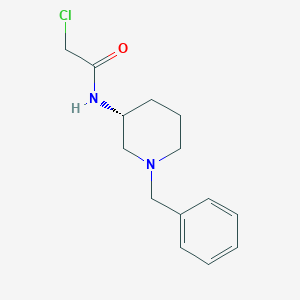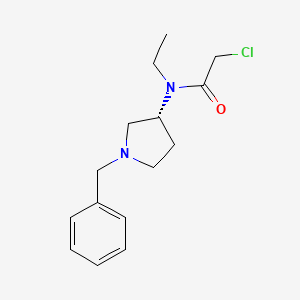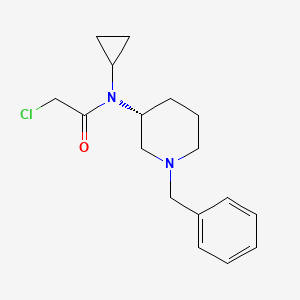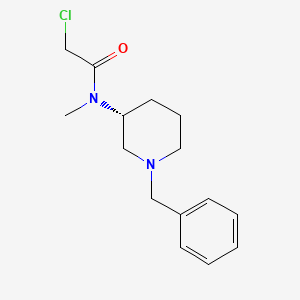
N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a chlorinated acetamide moiety The stereochemistry of the compound is defined by the ®-configuration at the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Chlorination and Acetamide Formation: The final steps involve the chlorination of the acetamide moiety and its attachment to the piperidine ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorinated acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: Lacks the chlorinated acetamide moiety, resulting in different chemical and biological properties.
N-Methylacetamide: Does not contain the piperidine ring or the benzyl group, leading to distinct reactivity and applications.
2-Chloroacetamide: A simpler compound with different chemical behavior due to the absence of the piperidine and benzyl groups.
Uniqueness
N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of the ®-configured piperidine ring, benzyl group, and chlorinated acetamide moiety distinguishes it from other related compounds and contributes to its versatility in various applications.
Properties
IUPAC Name |
N-[(3R)-1-benzylpiperidin-3-yl]-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKVNAYZQXIQAL-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol](/img/structure/B7986118.png)

![2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol](/img/structure/B7986132.png)
![2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol](/img/structure/B7986133.png)
![2-[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol](/img/structure/B7986136.png)
